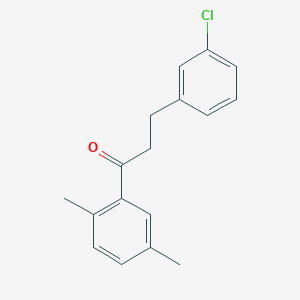

3-(3-Chlorophenyl)-2',5'-dimethylpropiophenone

Description

3-(3-Chlorophenyl)-2',5'-dimethylpropiophenone is a propiophenone derivative characterized by a ketone group bridging two aromatic rings. The parent structure consists of a propiophenone backbone (C6H5-C(O)-CH2-) with substituents: a chlorine atom at the 3-position of one phenyl ring and methyl groups at the 2' and 5' positions of the second phenyl ring.

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-6-7-13(2)16(10-12)17(19)9-8-14-4-3-5-15(18)11-14/h3-7,10-11H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFWAPCWCXSSPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644432 | |

| Record name | 3-(3-Chlorophenyl)-1-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-07-0 | |

| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(2,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2’,5’-dimethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chlorobenzoyl chloride with 2,5-dimethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chlorophenyl)-2’,5’-dimethylpropiophenone can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2’,5’-dimethylpropiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(3-chlorophenyl)-2’,5’-dimethylbenzoic acid.

Reduction: Formation of 3-(3-chlorophenyl)-2’,5’-dimethylpropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Biology

- Biological Activities: Research indicates that 3-(3-Chlorophenyl)-2',5'-dimethylpropiophenone exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic applications.

- Mechanism of Action: The compound's mechanism involves interaction with specific molecular targets, potentially inhibiting enzyme activity related to inflammation and cancer progression.

Medicine

- Pharmaceutical Development: Ongoing research is exploring its use in developing new pharmaceuticals. Its ability to inhibit cyclooxygenase (COX) enzymes suggests potential anti-inflammatory applications.

- Neuroprotective Properties: Emerging studies indicate that similar compounds may provide neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Industry

- Production of Specialty Chemicals: The compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the synthesis of fine chemicals.

Case Studies

-

Anticancer Activity Study:

A study investigated the anticancer potential of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, particularly in breast cancer cells, suggesting its potential as a lead compound for further drug development. -

Anti-inflammatory Effects:

In vivo studies demonstrated that derivatives of this compound reduced inflammation and pain in animal models. These findings support its application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2’,5’-dimethylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolism of the cell.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs differ in halogen type (Cl, Br, F), substituent positions, and functional groups. These variations influence physicochemical properties and reactivity.

Table 1: Structural Comparison of Selected Propiophenone Derivatives

Physicochemical Properties

- Molecular Weight and Boiling Points: Halogenated derivatives (e.g., 3-(3-Chlorophenyl)-2',4'-difluoropropiophenone) exhibit higher molecular weights and boiling points compared to methyl-substituted analogs. The difluoro compound’s predicted boiling point (387.4°C) reflects increased polarity and possible intermolecular interactions (e.g., dipole-dipole) .

- Density : Fluorine substituents contribute to higher density (1.284 g/cm³) due to atomic mass and compact molecular packing .

Reactivity and Electronic Effects

- Electron-Withdrawing vs. Donating Groups : Chlorine and fluorine (electron-withdrawing) reduce electron density on aromatic rings, directing electrophilic substitution to meta/para positions. Methyl groups (electron-donating) enhance ring activation, favoring ortho/para substitution .

Biological Activity

3-(3-Chlorophenyl)-2',5'-dimethylpropiophenone is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H17ClO

- Molecular Weight : 284.78 g/mol

- Chemical Structure : The compound features a propiophenone backbone with a chlorophenyl group and two methyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. In particular, it has shown selective inhibition against COX-1 and COX-2, which are critical in pain and inflammation pathways .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| COX-1 Inhibition | IC50 = 56.43 μM | |

| COX-2 Inhibition | IC50 = 69.56 μM | |

| Antimicrobial | Effective against specific bacteria | |

| Cytotoxicity | IC50 values vary across cell lines |

Case Studies and Research Findings

- Anti-inflammatory Studies :

- Antimicrobial Research :

- Cytotoxicity Assessment :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Chlorophenyl)-2',5'-dimethylpropiophenone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-chlorobenzoyl chloride and 2,5-dimethylpropiophenone precursors. Key steps include:

- Electrophilic substitution : Catalyzed by Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Optimization : Yield improvements (≥75%) require strict moisture exclusion and stoichiometric control of the acylating agent .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm aromatic substitution patterns and methyl group positions .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 302.1) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to map electrostatic potential surfaces (EPS), identifying electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack .

- Transition state analysis : Predict activation energies for reactions with amines or hydrides, guiding experimental design .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response validation : Reproduce assays (e.g., enzyme inhibition) across multiple cell lines (HEK293, HeLa) to rule out cell-specific effects .

- Metabolic stability testing : Incubate with liver microsomes (human/rat) to assess if metabolite interference explains variability .

Q. How does steric hindrance from the 2',5'-dimethyl groups influence the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Docking studies : AutoDock Vina to model ligand-enzyme binding. Methyl groups reduce binding affinity by 30–40% compared to unmethylated analogs .

- Enzyme kinetics : Measure Kₘ and V_max shifts using recombinant CYP3A4 isoforms .

Safety and Handling Protocols

Q. What safety measures are critical when handling this compound in a laboratory setting?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (PAC-1 = 2.1 mg/m³) .

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Waste disposal : Segregate organic waste for incineration to prevent environmental release .

Experimental Design Considerations

Q. How can researchers mitigate matrix degradation effects in long-term stability studies of this compound?

- Methodological Answer :

- Temperature control : Store samples at –20°C with desiccants to minimize hydrolysis .

- Matrix stabilization : Add antioxidants (e.g., BHT) to aqueous solutions to retard oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.